![molecular formula C8H12GeO B14286622 5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan CAS No. 124908-68-5](/img/structure/B14286622.png)
5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan is a chemical compound with the molecular formula C₈H₁₂GeO. It is a member of the germole family, which are organogermanium compounds containing a five-membered ring with germanium as one of the ring atoms.
Vorbereitungsmethoden
The synthesis of 5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan typically involves the reaction of germanium tetrachloride with a suitable organic precursor under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the dimethyl groups. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of germane derivatives.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organogermanium compounds, which are studied for their unique chemical properties.
Biology: Research is ongoing to explore its potential as a bioactive compound, particularly in the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic properties are being investigated, including its use in drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan can be compared with other similar compounds, such as:
5,5-Dimethyl-4,6-dihydrogermolo[3,4-c]furan: This compound has a similar structure but differs in the position of the double bonds.
5,5-Dimethyl-5,6-dihydrobenzothiazol-7(4H)-one: This compound contains a sulfur atom instead of germanium and has different chemical properties.
1,2,4-Benzothiadiazine-1,1-dioxide: This compound has a different ring structure and contains nitrogen and sulfur atoms
These comparisons highlight the unique properties of this compound, particularly its germanium-containing ring, which imparts distinct chemical and physical characteristics.
Eigenschaften
124908-68-5 | |
Molekularformel |
C8H12GeO |
Molekulargewicht |
196.81 g/mol |
IUPAC-Name |
5,5-dimethyl-4,6-dihydrogermolo[3,4-c]furan |
InChI |
InChI=1S/C8H12GeO/c1-9(2)3-7-5-10-6-8(7)4-9/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
BEPLQMIKFBYGFO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge]1(CC2=COC=C2C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.